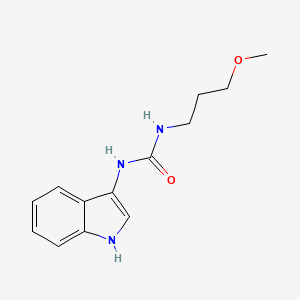

1-(1H-indol-3-yl)-3-(3-methoxypropyl)urea

Description

1-(1H-Indol-3-yl)-3-(3-methoxypropyl)urea is a urea derivative featuring an indole moiety linked to a 3-methoxypropyl group via a urea bridge. Indole, a bicyclic aromatic heterocycle, is prevalent in bioactive molecules due to its ability to interact with biological targets such as enzymes and receptors.

Properties

IUPAC Name |

1-(1H-indol-3-yl)-3-(3-methoxypropyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2/c1-18-8-4-7-14-13(17)16-12-9-15-11-6-3-2-5-10(11)12/h2-3,5-6,9,15H,4,7-8H2,1H3,(H2,14,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMXFDKIFFXWGHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC(=O)NC1=CNC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-indol-3-yl)-3-(3-methoxypropyl)urea typically involves the reaction of 1H-indole-3-carboxylic acid with 3-methoxypropylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the corresponding amide. This intermediate is then treated with an isocyanate to yield the desired urea derivative. The reaction conditions generally include:

- Solvent: Dichloromethane or tetrahydrofuran

- Temperature: Room temperature to reflux

- Time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can facilitate large-scale synthesis. Key parameters include:

- High-purity starting materials

- Precise control of reaction temperature and time

- Efficient purification techniques such as recrystallization or chromatography

Chemical Reactions Analysis

Types of Reactions

1-(1H-indol-3-yl)-3-(3-methoxypropyl)urea can undergo various chemical reactions, including:

Oxidation: The indole moiety can be oxidized to form indole-3-carboxaldehyde or indole-3-carboxylic acid.

Reduction: The urea functionality can be reduced to form the corresponding amine.

Substitution: The methoxy group can be substituted with other nucleophiles, such as halides or amines.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as sodium iodide in acetone or amines in the presence of a base.

Major Products Formed

Oxidation: Indole-3-carboxaldehyde, indole-3-carboxylic acid

Reduction: 1-(1H-indol-3-yl)-3-(3-methoxypropyl)amine

Substitution: 1-(1H-indol-3-yl)-3-(3-halopropyl)urea, 1-(1H-indol-3-yl)-3-(3-aminopropyl)urea

Scientific Research Applications

Scientific Research Applications

- Chemistry 1-(1H-indol-3-yl)-3-(3-methoxypropyl)urea is used as a building block in synthesizing more complex molecules.

- Biology This compound is investigated for its potential as a biochemical probe to study enzyme activity and protein interactions. The indole moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the urea functionality can form hydrogen bonds with amino acid side chains, modulating the activity of the target proteins.

- Medicine this compound is explored for its potential as a therapeutic agent, particularly in treating cancer and neurological disorders. Indole derivatives, including this compound, exhibit significant antimicrobial properties. Research indicates that indole-based compounds possess minimal inhibitory concentrations (MIC) ranging from 0.13 to 1.0 µg/mL against various bacterial strains, including multidrug-resistant isolates, suggesting a promising avenue for developing new antimicrobial agents.

- Industry It is utilized in developing advanced materials, such as polymers and coatings, due to its unique structural properties.

Chemical Reactions

This compound can undergo various chemical reactions:

- Oxidation The indole moiety can be oxidized to form indole-3-carboxaldehyde or indole-3-carboxylic acid. Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions can be used.

- Reduction The urea functionality can be reduced to form the corresponding amine using reagents such as lithium aluminum hydride or sodium borohydride.

- Substitution The methoxy group can be substituted with other nucleophiles, such as halides or amines, using reagents such as sodium iodide in acetone or amines in the presence of a base.

Major Products Formed

- Oxidation: Indole-3-carboxaldehyde and indole-3-carboxylic acid

- Reduction: 1-(1H-indol-3-yl)-3-(3-methoxypropyl)amine

- Substitution: 1-(1H-indol-3-yl)-3-(3-halopropyl)urea and 1-(1H-indol-3-yl)-3-(3-aminopropyl)urea

Recent studies have shown that derivatives of indole, including this compound, exhibit significant antimicrobial properties. For instance, research indicates that indole-based compounds possess minimal inhibitory concentrations (MIC) ranging from 0.13 to 1.0 µg/mL against various bacterial strains, including multidrug-resistant isolates.

Urease inhibitors are critical in treating infections caused by Helicobacter pylori. This compound has been evaluated for its urease inhibition potential, with results indicating effective inhibition comparable to established standards like thiourea. The IC50 values for these compounds ranged from 2.0 ± 0.73 µM to 14.12 ± 0.67 µM, demonstrating a robust activity profile against urease enzymes.

Mechanism of Action

The mechanism of action of 1-(1H-indol-3-yl)-3-(3-methoxypropyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the urea functionality can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Urea Derivatives

Structural and Physicochemical Comparisons

- Adamantyl vs. Indole Substituents : Compound 38 (adamantyl) exhibits a higher melting point (135–137°C) compared to the inferred properties of the target indole derivative. The bulky adamantyl group likely enhances crystallinity, while the aromatic indole may reduce melting points due to π-π stacking disruptions .

- Methoxypropyl Chain : The 3-methoxypropyl group is shared with Compound 38, suggesting moderate hydrophilicity. This contrasts with the ethylphenyl group in 1-(4-ethylphenyl)-3-(1H-indol-3-yl)urea (), where the aromatic substituent could reduce solubility .

- Heterocyclic Modifications: Compounds like 3-(1-methylindol-3-yl)-1-[3-(2-oxopyrrolidin-1-yl)propyl]urea () incorporate a pyrrolidinone ring, introducing hydrogen-bonding sites absent in the target compound. This modification may enhance target binding but complicate synthesis .

Biological Activity

Introduction

1-(1H-indol-3-yl)-3-(3-methoxypropyl)urea is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluation, and various case studies that highlight its efficacy against different biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of indole derivatives with isocyanates or urea under controlled conditions. The process can be optimized to yield high purity and effectiveness, which is crucial for subsequent biological evaluations.

Antimicrobial Activity

Recent studies have shown that derivatives of indole, including this compound, exhibit significant antimicrobial properties. For instance, research indicates that indole-based compounds possess minimal inhibitory concentrations (MIC) ranging from 0.13 to 1.0 µg/mL against various bacterial strains, including multidrug-resistant isolates . This suggests a promising avenue for developing new antimicrobial agents.

Urease Inhibition

Urease inhibitors are critical in treating infections caused by Helicobacter pylori. The compound has been evaluated for its urease inhibition potential, with results indicating effective inhibition comparable to established standards like thiourea . The IC50 values for these compounds ranged from 2.0 ± 0.73 µM to 14.12 ± 0.67 µM, demonstrating a robust activity profile against urease enzymes.

Cytotoxicity and Safety Profile

In vitro studies have assessed the cytotoxicity of this compound against human cell lines. The results indicate that while the compound exhibits antimicrobial activity, it also maintains a relatively low cytotoxic profile, making it a candidate for further development . The acute toxicity was evaluated in animal models, showing good tolerability and low toxicity indicators such as LD50 and LD10 .

Table of Biological Activities

Case Study: Antimicrobial Efficacy

In a controlled study, various derivatives of indole were tested for their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The results showed that compounds similar to this compound had significant activity against resistant strains, suggesting their potential use in treating infections where conventional antibiotics fail .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications in the indole ring or the urea moiety can significantly impact the biological activity of the compound. For instance, variations in alkyl substituents on the urea group were found to enhance both antimicrobial activity and selectivity towards specific bacterial targets .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 1-(1H-indol-3-yl)-3-(3-methoxypropyl)urea?

- Methodological Answer : The synthesis of urea derivatives typically involves coupling reactions between indole-containing amines and isocyanates or carbamates. For example, analogous compounds in the evidence utilized coupling agents like triethylamine (TEA) or diisopropylethylamine (DIPEA) in solvents such as dichloromethane (DCM) or ethanol . A stepwise approach includes:

Amine Activation : React 1H-indol-3-amine with a chloroformate to generate an intermediate isocyanate.

Nucleophilic Attack : Introduce 3-methoxypropylamine to the activated intermediate under inert conditions.

Purification : Use column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) to isolate the product. Validate purity via TLC and HPLC .

Q. How can spectroscopic techniques confirm the structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Identify characteristic signals, such as indole NH (~10-12 ppm), urea NH (~6-8 ppm), and methoxy protons (~3.3 ppm). Compare with literature data for analogous indole-urea derivatives .

- Mass Spectrometry (ESI-HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) with theoretical mass calculations. For example, a compound with molecular formula C14H17N3O2 should exhibit an exact mass of 275.1273 .

- IR Spectroscopy : Detect urea C=O stretching (~1640-1680 cm⁻¹) and N-H bending (~1500 cm⁻¹) .

Advanced Research Questions

Q. How can researchers address discrepancies in NMR data between synthetic batches or published studies?

- Methodological Answer :

- Solvent/Isotope Effects : Ensure consistent deuterated solvents (e.g., DMSO-d6 vs. CDCl3) for comparative analysis.

- Dynamic Effects : Use variable-temperature NMR to probe conformational changes affecting peak splitting.

- Computational Validation : Compare experimental shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ADF software) .

Q. What experimental strategies optimize the reaction yield of this compound?

- Methodological Answer :

- Catalyst Screening : Test coupling agents like HATU or EDCI for improved efficiency.

- Solvent Optimization : Evaluate polar aprotic solvents (DMF, acetonitrile) for enhanced solubility.

- Temperature Control : Conduct reactions at 0°C to minimize side-product formation (e.g., urea hydrolysis).

- Real-Time Monitoring : Use in-situ FTIR or LC-MS to track reaction progress and adjust conditions dynamically .

Q. How can crystallographic studies resolve ambiguities in the compound’s 3D structure?

- Methodological Answer :

- Crystallization Conditions : Screen solvent mixtures (e.g., DMSO/water, ethanol/ethyl acetate) to obtain single crystals.

- X-Ray Diffraction : Collect high-resolution data (e.g., at 100 K) and refine using software like SHELXL. Validate hydrogen bonding (e.g., urea N-H···O interactions) and torsional angles in the methoxypropyl chain .

- Comparative Analysis : Overlay experimental structures with computational models (e.g., Mercury or PyMOL) to identify deviations .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Methodological Answer :

- Target Identification : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity for indole-targeted receptors (e.g., serotonin receptors or kinase enzymes).

- Cell-Based Assays :

- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa or MCF-7) to assess IC50 values.

- Anti-Microbial Activity : Disk diffusion or microbroth dilution against Gram-positive/negative bacteria .

- Mechanistic Studies : Western blotting or qPCR to evaluate downstream signaling pathways (e.g., MAPK/ERK) .

Data Analysis and Contradiction Management

Q. How should researchers reconcile conflicting bioactivity data across studies?

- Methodological Answer :

- Assay Standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity).

- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., methoxypropyl vs. adamantyl groups in ) to identify critical pharmacophores.

- Meta-Analysis : Aggregate data from multiple studies using tools like RevMan to identify trends or outliers .

Q. What computational tools aid in predicting the compound’s physicochemical properties?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.